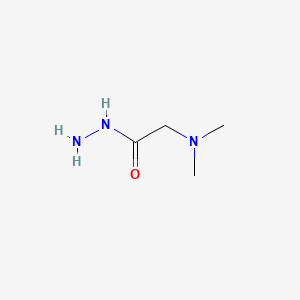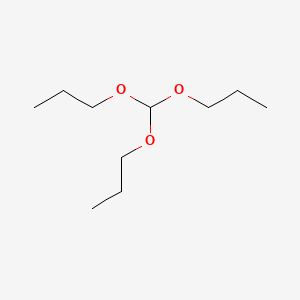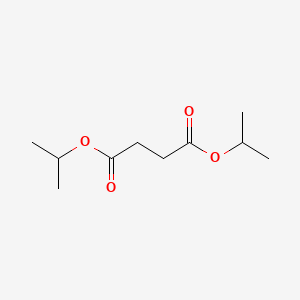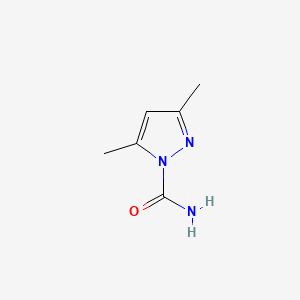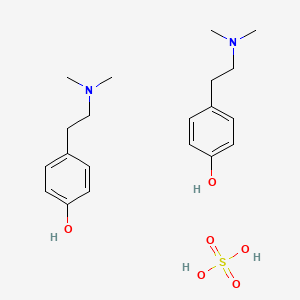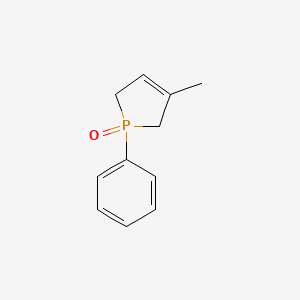
3-メチル-1-フェニル-3-ホスホレン 1-オキシド
説明
1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide is a useful research compound. Its molecular formula is C11H13OP and its molecular weight is 192.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33505. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アザ・ウィッティヒ環化反応における触媒作用
この化合物は、分子内アザ・ウィッティヒ環化反応の触媒として役立ちます 。これらの反応は、多くの医薬品や農薬の核となる構造である窒素含有複素環の合成において重要です。3-メチル-1-フェニル-3-ホスホレン 1-オキシドは、これらの反応を触媒する効率が高いため、潜在的な治療用途を持つ複雑な分子の開発を可能にします。
重合反応
高分子科学の分野では、3-メチル-1-フェニル-3-ホスホレン 1-オキシドは、重合反応の触媒として利用されています 。これにより、自動車からバイオメディカルデバイスまで、さまざまな産業で使用できるユニークな特性を持つポリマーを作成できます。
ホスファ糖の合成
研究者は、この化合物を用いてホスファ糖を合成しています 。これらの糖アナログは、環構造中の酸素原子をリン原子に置き換えており、新しい生物活性や治療薬の発見につながる可能性があります。
抗がん剤の調製
この化合物は、抗がん作用が研究されているホスファ糖のラジカル臭素化誘導体の調製における反応剤でもあります 。ホスファ糖の構造を修飾することにより、科学者は、より高い効力と副作用の少ない新しい抗がん剤を開発することを目指しています。
作用機序
Target of Action
It is known to be used as a catalyst for intramolecular aza-wittig cyclization reactions and polymerization reactions .
Mode of Action
The 3-Methyl-1-phenyl-3-phospholene 1-oxide interacts with its targets by acting as a catalyst in intramolecular aza-Wittig cyclization reactions and polymerization reactions .
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-1-phenyl-3-phospholene 1-oxide are those involved in intramolecular aza-Wittig cyclization reactions and polymerization reactions .
Result of Action
It is known to be a reactant used for the preparation of phospha sugars and their radical bromination derivatives as anticancer agents .
Action Environment
The action, efficacy, and stability of 3-Methyl-1-phenyl-3-phospholene 1-oxide can be influenced by environmental factors. It is soluble in polar solvents and relatively sensitive to aqueous alkaline conditions, exhibiting both polymerization and addition of water .
生化学分析
Biochemical Properties
1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide plays a significant role in biochemical reactions, particularly as a catalyst for intramolecular aza-Wittig cyclization reactions and polymerization reactions . It interacts with various enzymes and proteins, facilitating these reactions. For instance, it is used in the preparation of phospha sugars and their radical bromination derivatives, which have shown potential as anticancer agents . The nature of these interactions involves the compound acting as a catalyst, thereby accelerating the reaction rates without being consumed in the process.
Cellular Effects
The effects of 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the preparation of phospha sugars and their derivatives can lead to changes in gene expression related to cancer cell proliferation . Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide exerts its effects through binding interactions with biomolecules. It acts as a catalyst in various reactions, facilitating the formation of new chemical bonds. This compound can also inhibit or activate enzymes, leading to changes in gene expression and cellular function. The exact mechanism of action involves the compound binding to specific sites on enzymes or other biomolecules, thereby altering their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its catalytic activity . Long-term effects observed in in vitro or in vivo studies include changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved reaction rates. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in the preparation of phospha sugars involves interactions with enzymes that catalyze the formation of these compounds . These interactions can lead to changes in the levels of metabolites and the overall metabolic activity of cells.
Transport and Distribution
The transport and distribution of 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide within cells and tissues are essential for its activity and function. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its catalytic activity and overall effectiveness.
Subcellular Localization
The subcellular localization of 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments can affect its catalytic activity and interactions with other biomolecules, thereby influencing cellular function and metabolism.
特性
IUPAC Name |
3-methyl-1-phenyl-2,5-dihydro-1λ5-phosphole 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZGWWBWDYGSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCP(=O)(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884406 | |
| Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7564-51-4 | |
| Record name | 3-Methyl-1-phenyl-3-phospholene 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7564-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007564514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phospholene, 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Methyl-1-phenyl-3-phospholene 1-oxide a valuable compound in organic synthesis?
A1: 3-Methyl-1-phenyl-3-phospholene 1-oxide serves as a versatile starting material for synthesizing various six-membered phosphorus-containing heterocycles. These heterocycles, such as 3-phosphabicyclo[3.1.0]hexane 3-oxide, 1,2-dihydrophosphinine 1-oxide, and 1,2,3,6-tetrahydrophosphinine 1-oxide, are important building blocks in organic chemistry. [] The ability to prepare these compounds in optically active forms, as demonstrated in the research, further expands their potential applications in areas like asymmetric synthesis and drug discovery. []
Q2: The research mentions challenges in synthesizing optically active forms of the six-membered P-heterocycles. Can you elaborate on these challenges and how the researchers addressed them?
A2: While attempting to synthesize the desired optically active six-membered P-heterocycles, the researchers observed racemization during the dichlorocyclopropanation of (S)-3-Methyl-1-phenyl-3-phospholene 1-oxide. [] This means the reaction led to a loss of optical purity in the product. To overcome this, they successfully developed alternative strategies:
- Resolution of Racemic Mixtures: They successfully resolved the racemic mixtures of the synthesized 3-phosphabicyclo[3.1.0]hexane 3-oxide and 1,2,3,6-tetrahydrophosphinine 1-oxide, separating them into their enantiomerically pure forms. []
- Stereospecific Transformations: They discovered that the thermolytic ring opening of the (-)-enantiomer of the 3-phosphabicyclo[3.1.0]hexane 3-oxide and the selective reduction of the α,β-double bond in the (-)-enantiomer of the 1,2-dihydrophosphinine 1-oxide proceeded without racemization. [] This means they could maintain optical purity during these specific reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




